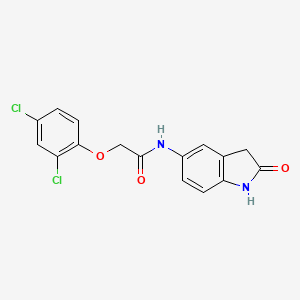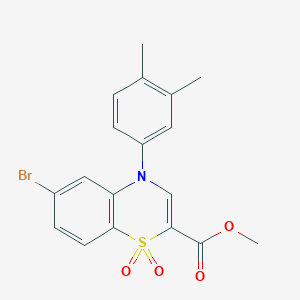![molecular formula C16H17FN2O4 B2565819 5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477857-22-0](/img/structure/B2565819.png)
5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a chemical compound with the CAS Number: 477857-22-0 . It has a molecular weight of 320.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of this compound is C16H17FN2O4 . The IUPAC name is 5-[4-(3-fluoropropoxy)benzylidene]-1,3-dimethyl-2,4,6 (1H,3H,5H)-pyrimidinetrione . The Inchi Code is 1S/C16H17FN2O4/c1-18-14 (20)13 (15 (21)19 (2)16 (18)22)10-11-4-6-12 (7-5-11)23-9-3-8-17/h4-7,10H,3,8-9H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Solvatochromism and Synthesis : A study by El-Sayed & Spange (2007) focused on the synthesis of a closely related compound, 1,3-Dimethyl-5-{(thien-2-yl)-[4-(1-piperidyl)phenyl]methylidene}- (1H, 3H)-pyrimidine-2,4,6-trione, and its solvatochromic response in various solvents. This research provides insights into the solvatochromic properties of similar compounds (El-Sayed & Spange, 2007).
Chemical Structure and Reactivity
- Structure and Reactivity of Diazaphospholidines : A related compound, 1,3-Dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione, was synthesized and studied by Hutton et al. (1986). This study provides valuable insights into the structure and reactivity of such compounds, which can be extrapolated to the understanding of the compound (Hutton et al., 1986).
Applications in Materials Science
- Luminescent Materials Development : Mendigalieva et al. (2022) synthesized and investigated 5-(Benzylidene)pyrimidine-2,4,6-triones with different substituents, exploring their potential in developing efficient luminescent materials. Such research is indicative of the potential applications of related compounds in materials science, particularly in luminescence and fluorescence (Mendigalieva et al., 2022).
Potential Therapeutic Applications
- Anti-Proliferative Activity : A study by Madadi et al. (2014) on aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs showed potent anti-proliferative effects against various cancer cell lines. This suggests potential therapeutic applications of structurally similar compounds in oncology (Madadi et al., 2014).
Heterocyclic Chemistry and Drug Design
- Heterocyclic Compounds Synthesis : The synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with 5-methylenepyrimidine-2,4,6-triones, as researched by Mironov et al. (2016), demonstrates the relevance of such compounds in heterocyclic chemistry and their potential role in drug design (Mironov et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[[4-(3-fluoropropoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-18-14(20)13(15(21)19(2)16(18)22)10-11-4-6-12(7-5-11)23-9-3-8-17/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIZVBJHHYHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCCCF)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2565736.png)

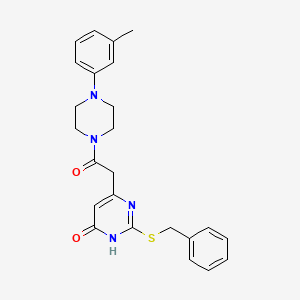
![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2565741.png)
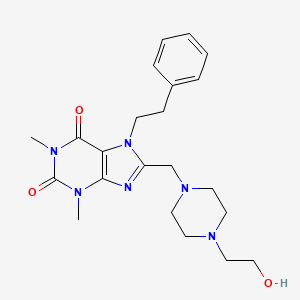

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylpiperidine](/img/structure/B2565745.png)
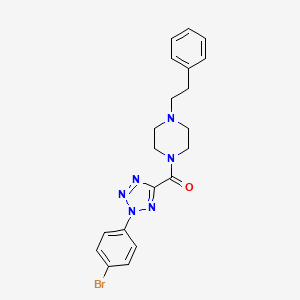
![2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2565753.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2565754.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(methylthio)benzamide](/img/structure/B2565756.png)
